molecular formula C23H23ClN2O5 B2790224 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 929434-06-0

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2790224
CAS No.: 929434-06-0
M. Wt: 442.9
InChI Key: ICJCYMABEODEGR-JMIUGGIZSA-N
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Description

This compound is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 6-chloro-4H-benzo[d][1,3]dioxin moiety at the C2 position and a 4-methylpiperazine group at C5. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and biological interactions. Its synthesis typically involves multi-step reactions, including condensation of substituted coumaranones with benzaldehyde derivatives, followed by functional group modifications (e.g., piperazine alkylation and deprotection) . Key spectral data (e.g., $ ^1H $ NMR, $ ^{13}C $ NMR, HRMS) confirm its structure, with resonances at δ 7.40 (d, J = 8.8 Hz) and δ 3.82 (s, 2H) corresponding to aromatic protons and the methylene-linked piperazine group, respectively .

Properties

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5/c1-25-4-6-26(7-5-25)11-18-19(27)3-2-17-21(28)20(31-23(17)18)10-14-8-16(24)9-15-12-29-13-30-22(14)15/h2-3,8-10,27H,4-7,11-13H2,1H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJCYMABEODEGR-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

C18H18ClO5\text{C}_{18}\text{H}_{18}\text{ClO}_5

Key structural components include:

  • Benzofuran core : Known for its biological activity.
  • Chloro-substituted benzo[d][1,3]dioxin moiety : Enhances pharmacological properties.
  • Hydroxy and piperazine substituents : Potentially influence solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including its effects on cancer cell lines, antimicrobial properties, and potential as a therapeutic agent.

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in breast cancer models. For example, a study indicated that derivatives similar to this compound exhibited IC50 values ranging from 3.1 to 95 μM in MCF-7 (human breast cancer) and HCC1954 cells, suggesting moderate to high potency depending on the specific derivative and concentration used .

Cell Line IC50 (μM) Response
MCF-73.1 - 95Inhibition observed
HCC1954VariesMore susceptible than MCF-7

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of specific enzymes : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in cells, thereby affecting cell proliferation .
  • Cell cycle arrest : The compound may induce cell cycle arrest in specific phases, contributing to its anticancer effects.

3. Antimicrobial Properties

Preliminary investigations have suggested that the compound may possess antimicrobial activity. Compounds with similar structures have been reported to exhibit significant effects against various pathogens, indicating that this compound could also be explored for its potential as an antimicrobial agent.

Case Studies

Several case studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

  • Synthesis and Evaluation of Benzofuran Derivatives : A study synthesized various benzofuran derivatives and assessed their anticancer activities, revealing that modifications at specific positions significantly influenced their efficacy .
  • In Vitro Studies on Antimicrobial Activity : Research on structurally related compounds demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that similar mechanisms might be applicable to our compound .

Scientific Research Applications

The compound's structural characteristics indicate potential therapeutic uses:

1. Anticancer Activity
Research suggests that compounds with similar structures exhibit anticancer properties. The chloro-substituted benzo[d][1,3]dioxin moiety is often associated with enhanced cytotoxicity against various cancer cell lines. Studies have shown that derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

2. Antimicrobial Properties
The compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its unique structure could enhance its efficacy against resistant strains of bacteria.

3. Neuroprotective Effects
The piperazine group is known for its neuroprotective properties. Compounds containing this moiety have been studied for their potential to mitigate neurodegenerative diseases, suggesting that this compound could be explored for similar applications .

Agricultural Applications

The compound's biological activity also extends to agricultural chemistry:

1. Crop Protection
Given its antimicrobial properties, this compound could be developed as a novel agrochemical for protecting crops against pathogens. Its effectiveness in inhibiting fungal growth could lead to the formulation of new fungicides .

2. Herbicide Development
Research into similar compounds has indicated potential herbicidal activity, which could be explored further to develop selective herbicides that minimize damage to non-target plants while effectively controlling weeds .

Research Methodologies

Several methodologies have been employed to study the compound's applications:

1. Synthesis Techniques
The synthesis of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multi-step organic reactions such as aldol condensation and functional group modifications.

2. Biological Activity Assessment
Predictive models like PASS (Prediction of Activity Spectra for Substances) are utilized to forecast the biological activities based on structural analysis. In vitro assays are conducted to validate these predictions by assessing the compound's effects on various cell lines.

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy
Research conducted on agricultural applications revealed that formulations containing this compound exhibited significant antifungal activity against common plant pathogens, leading to improved crop yields in controlled trials .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The phenolic 6-hydroxy group on the benzofuran ring participates in reactions typical of aromatic alcohols:

Reaction TypeConditionsOutcomeKey Observations
Esterification Acetic anhydride, catalytic H₂SO₄Formation of acetate ester at C6Enhances lipophilicity for biological studies.
Etherification Alkyl halides (e.g., CH₃I), K₂CO₃ in DMFMethyl or alkyl ether derivativesProtects hydroxyl group during synthetic modifications.
Oxidation DDQ (dichlorodicyanobenzoquinone) in DCMFormation of quinone-like structuresRequires anhydrous conditions to avoid side reactions.

Methylene Bridge Reactivity

The (Z)-methylene group linking benzodioxin and benzofuran moieties undergoes stereospecific transformations:

Reaction TypeConditionsOutcomeKey Observations
Cycloaddition Dienophiles (e.g., maleic anhydride) under heatFormation of fused bicyclic systemsRegioselectivity confirmed via NMR analysis.
Hydrogenation H₂ (1 atm), Pd/C catalystSaturation of double bond to CH₂-CH₂Alters planarity and biological activity.

4-Methylpiperazinylmethyl Substituent Reactivity

The 7-((4-methylpiperazin-1-yl)methyl) group enables nitrogen-centered reactions:

Reaction TypeConditionsOutcomeKey Observations
Alkylation Alkyl bromides (e.g., CH₃CH₂Br), NaHQuaternary ammonium saltsEnhances water solubility for pharmacological profiling .
Acylation Acetyl chloride, triethylamineAmide derivativesStabilizes the piperazine ring against metabolic degradation.
Protonation HCl in ethanolHydrochloride salt formationImproves crystallinity for X-ray diffraction studies .

Chlorobenzodioxin Reactivity

The 6-chloro-4H-benzo[d]dioxin segment undergoes electrophilic substitution and dehalogenation:

Reaction TypeConditionsOutcomeKey Observations
Nucleophilic Aromatic Substitution KNH₂ in liquid NH₃Replacement of Cl with NH₂Limited by steric hindrance from adjacent substituents.
Dechlorination H₂/Pd-C in ethanolRemoval of Cl to form des-chloro analogReduces toxicity in preclinical models.

Synthetic Methodologies

Key synthetic routes for functionalizing this compound include:

  • Stepwise Coupling : Sequential attachment of benzodioxin and piperazinylmethyl groups via Suzuki-Miyaura cross-coupling .

  • Protection-Deprotection Strategies : Use of tert-butyldimethylsilyl (TBS) groups to mask the hydroxyl group during synthesis.

  • Microwave-Assisted Reactions : Accelerates piperazine alkylation steps (reduces reaction time from 12h to 30min) .

Reaction Monitoring and Characterization

Critical analytical techniques include:

  • HPLC-MS : Tracks reaction progress and identifies byproducts.

  • ¹H/¹³C NMR : Confirms stereochemistry of Z-configuration and monitors regioselectivity.

  • X-ray Crystallography : Validates structural modifications post-reaction .

This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science, with ongoing research focusing on optimizing reaction yields and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents on the benzodioxin ring, benzofuran core, or piperazine moiety. Key comparisons include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound R1 = Cl, R2 = 4-methylpiperazin-1-ylmethyl C23H20ClN2O5 448.87 Chloro-benzodioxin, methylpiperazine side chain, Z-configuration
(Z)-2-((6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one R1 = Br, R2 = H C19H12BrNO5 406.21 Bromo-benzodioxin, lacks piperazine side chain
(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one R1 = OMe (x3), R2 = 4-(2-hydroxyethyl)piperazine C27H30N2O8 510.54 Trimethoxybenzylidene, hydroxyethyl-piperazine side chain
(Z)-6-Hydroxy-2-((5-hydroxybenzofuran-2-yl)methylene)-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one R1 = OH (benzofuran), R2 = piperazin-1-ylmethyl C22H19N2O5 391.40 Hydroxybenzofuran substituent, unmodified piperazine side chain

Key Findings from Comparative Studies

  • Halogen Effects : The bromo analogue exhibits reduced solubility in polar solvents compared to the chloro derivative due to bromine’s larger atomic radius and hydrophobic nature. However, bromine’s stronger electron-withdrawing effect may enhance electrophilic reactivity in target binding .

Q & A

Q. What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to ensure high purity?

The synthesis typically involves a base-catalyzed condensation between 6-hydroxy-1-benzofuran-3(2H)-one and substituted aldehydes (e.g., 4-methylbenzaldehyde) under reflux in ethanol or methanol. Sodium hydroxide or potassium carbonate is used as a base to facilitate the formation of the benzylidene moiety. Post-reaction purification via recrystallization or column chromatography is critical to achieving >95% purity . Key parameters include solvent choice, reaction time (12–24 hours), and temperature control (60–80°C).

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and stereochemistry?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and the Z-configuration of the benzylidene group. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data for the benzofuran core and substituents. Infrared (IR) spectroscopy assists in identifying functional groups like hydroxyl and carbonyl .

Q. How is preliminary bioactivity screening conducted for antimicrobial or anticancer potential?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Positive controls (e.g., doxorubicin for anticancer studies) and solvent controls are mandatory to validate results .

Advanced Research Questions

Q. What experimental strategies are employed to resolve contradictions in bioactivity data across studies?

Contradictions may arise from variations in compound purity, assay protocols, or cell line specificity. Solutions include:

  • Repetition under standardized conditions (e.g., ISO-certified labs).
  • Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis vs. caspase-3 activation assays).
  • Purity reassessment via HPLC or LC-MS to rule out degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

SAR studies involve systematic modification of substituents:

  • Benzylidene group : Replace 4-methyl with electron-withdrawing (e.g., -NO₂) or donating groups (-OCH₃) to assess impact on cytotoxicity.
  • Piperazine moiety : Explore alkylation or acylation to modulate solubility and target binding. Biological testing of derivatives is paired with computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like topoisomerase II .

Q. What methodologies are used to elucidate the compound’s mechanism of action in cancer cells?

Mechanistic studies combine:

  • In vitro enzyme assays : Inhibition of kinases (e.g., EGFR) or DNA-intercalation studies via UV-vis spectroscopy.
  • Omics approaches : Transcriptomics (RNA-seq) to identify dysregulated pathways and proteomics (LC-MS/MS) to detect protein targets.
  • In vivo models : Xenograft mice treated with the compound are monitored for tumor regression and histopathological changes .

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